molecular formula C19H13ClF3N3O3 B2553624 2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 867041-26-7

2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2553624
CAS No.: 867041-26-7
M. Wt: 423.78
InChI Key: WGCQSQKUKSGIQX-NVNXTCNLSA-N
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Description

2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves a multi-step process:

  • Starting Materials: : The synthesis begins with readily available starting materials such as 4-chlorobenzaldehyde, imidazolidine-2,5-dione, and 3-(trifluoromethyl)aniline.

  • Condensation Reaction: : A condensation reaction between 4-chlorobenzaldehyde and imidazolidine-2,5-dione under mild heating forms an intermediate.

  • Acylation: : The intermediate undergoes acylation with 3-(trifluoromethyl)aniline in the presence of a suitable acylating agent to form the final compound.

  • Purification: : The final product is purified using techniques like recrystallization or column chromatography to achieve a high-purity compound.

Industrial Production Methods

Industrial production involves scaling up the laboratory synthesis using large reactors and optimizing reaction conditions for better yields and cost-effectiveness. This includes:

  • Reaction Optimization: : Adjusting temperature, solvent, and catalyst amounts for maximum efficiency.

  • Continuous Production: : Implementing continuous production techniques to enhance throughput and reduce production time.

  • Automation: : Utilizing automated systems for precise control and monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions it Undergoes

2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide undergoes several types of chemical reactions:

  • Reduction: : Reduction reactions can add hydrogen or remove oxygen from the compound.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can replace one functional group with another.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

  • Reducing Agents: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

  • Solvents: : Organic solvents such as dichloromethane (CH₂Cl₂), ethanol (EtOH).

Major Products Formed

  • Oxidation Products: : Introduction of carbonyl groups (C=O) or carboxylic acids.

  • Reduction Products: : Formation of alcohols or amines.

  • Substitution Products: : Replacement of halogen atoms or modification of aromatic rings.

Scientific Research Applications

Chemistry

  • Catalysis: : The compound can be used as a ligand or catalyst in various organic reactions.

  • Analytical Chemistry: : Its unique structure allows it to be used as a probe or marker in analytical techniques.

Biology and Medicine

  • Drug Development: : Potential use as a pharmacophore for designing new therapeutic agents.

  • Biological Studies: : The compound can be used to study enzyme interactions and metabolic pathways.

Industry

  • Material Science: : Applications in the development of advanced materials and polymers.

  • Agrochemicals: : Potential use in the synthesis of novel pesticides or herbicides.

Mechanism of Action

Molecular Targets and Pathways

The compound's mechanism of action is linked to its ability to interact with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and chlorophenyl groups contribute to its binding affinity and selectivity. The imidazolidine-2,5-dione moiety can form hydrogen bonds and electrostatic interactions with target molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorobenzaldehyde: : Shares the chlorophenyl group but lacks the complex structure.

  • Imidazolidine-2,5-dione: : Core structure is similar but without additional functional groups.

  • 3-(Trifluoromethyl)aniline: : Contains the trifluoromethyl group but lacks the imidazolidine and chlorophenyl components.

Uniqueness

2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide stands out due to its unique combination of functional groups, providing distinct chemical properties and versatile applications that are not matched by the simpler structures of its related compounds.

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Properties

IUPAC Name

2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClF3N3O3/c20-13-6-4-11(5-7-13)8-15-17(28)26(18(29)25-15)10-16(27)24-14-3-1-2-12(9-14)19(21,22)23/h1-9H,10H2,(H,24,27)(H,25,29)/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGCQSQKUKSGIQX-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CN2C(=O)C(=CC3=CC=C(C=C3)Cl)NC2=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)NC(=O)CN2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/NC2=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClF3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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